tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate
Overview
Description
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a formyl group attached to a tert-butyl carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative under specific conditions. One common method includes the use of tert-butyl carbamate and a cyclopropylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Lacks the cyclopropyl and formyl groups, making it less reactive and less specific in its interactions.
Cyclopropylmethyl carbamate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Formylcyclopropyl carbamate: Lacks the tert-butyl group, affecting its stability and reactivity
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h7H,4-6H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUIIPSWDMUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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